molecular formula C22H24N2O3 B2979864 (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896072-69-8

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2979864
CAS No.: 896072-69-8
M. Wt: 364.445
InChI Key: GTQRITVKASDCSA-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Benzylidene Group: The 3-methylbenzylidene group is introduced via a condensation reaction between the benzofuran core and 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the benzofuran derivative with 4-methylpiperazine under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation or other reducing agents.

    Substitution: The piperazine moiety can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Various amines or nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzofuran core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be effective against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzofuran core can bind to enzymes and receptors, modulating their activity. The piperazine moiety may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    6-hydroxybenzofuran: A hydroxylated derivative with similar reactivity.

    2-(3-methylbenzylidene)benzofuran: A compound with a similar benzylidene group but lacking the piperazine moiety.

Uniqueness

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is unique due to the combination of its benzofuran core, benzylidene group, and piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-4-3-5-16(12-15)13-20-21(26)17-6-7-19(25)18(22(17)27-20)14-24-10-8-23(2)9-11-24/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQRITVKASDCSA-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.